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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 164, also identified as CML-IN-1, is a potent synthetic small molecule that
has demonstrated significant anticancer properties in preclinical studies. Its chemical
designation is 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-
(4-(trifluoromethyl)phenyl)urea. This technical guide provides a comprehensive overview of its
chemical structure, mechanism of action, and the experimental methodologies used to
characterize its activity.

Chemical Structure and Properties

Anticancer agent 164 is a derivative of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-
ylurea.

» IUPAC Name: 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-
yI)-3-(4-(trifluoromethyl)phenyl)urea

e Synonyms: CML-IN-1, Compound 7[1], Compound 4[2]
o CAS Number: 2235393-30-1

e Molecular Formula: C21H23F3Ns02S>
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e Molecular Weight: 540.59 g/mol

Structure:

Mechanism of Action

Anticancer agent 164 exhibits a dual mechanism of action, targeting distinct signaling
pathways in different cancer cell types.

 In Chronic Myeloid Leukemia (CML), it primarily acts by inhibiting the PI3K/Akt signaling
pathway. This pathway is crucial for cell survival and proliferation in many cancers, and its
inhibition by Anticancer agent 164 leads to the induction of apoptosis in CML cells.[2]

 In Colorectal Cancer (CRC), the agent has been shown to suppress the MEK/ERK signaling
pathway. This pathway is a key regulator of cell proliferation, and its inhibition leads to cell
cycle arrest and a reduction in tumor cell growth.[2]

Quantitative Data

The in vitro efficacy of Anticancer agent 164 has been quantified in various cancer cell lines.
The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Anticancer Agent 164 (as CML-IN-1, Compound 7) in CML

Cell Line Assay Type Endpoint Value (pM) Reference

Cellular
K562 ] ] ICso 0.038 [1]
Proliferation

Table 2: In Vitro Efficacy of Anticancer Agent 164 (as CML-IN-1, Compound 4) in Colorectal
Cancer
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. Incubation .
Cell Line Assay Type Ti Endpoint Value (uM) Reference
ime

Cell

HCT116 o 48 hours ICs0 8.04 +0.94 [2]
Proliferation
Cell

HCT116 72 hours ICs0 5.52 + 0.42 [2]

Proliferation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
Anticancer agent 164.

Cell Culture

e K562 (Human Chronic Myeloid Leukemia) Cells:

o Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS),
100 U/mL penicillin, and 100 pg/mL streptomycin.

o Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5%
COa..

e HCT116 (Human Colorectal Carcinoma) Cells:

o Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS)
and 1% penicillin-streptomycin.

o Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5%
COo..

Cell Proliferation Assay (MTT Assay)

e Cells (K562 or HCT116) were seeded in 96-well plates at a density of 5 x 103 cells/well.

o After 24 hours of incubation, cells were treated with various concentrations of Anticancer
agent 164 or vehicle control (DMSO).
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Following the specified incubation period (48 or 72 hours), 20 pL of MTT solution (5 mg/mL in
PBS) was added to each well.

The plates were incubated for an additional 4 hours at 37°C.

The medium was then removed, and 150 puL of DMSO was added to each well to dissolve
the formazan crystals.

The absorbance was measured at 490 nm using a microplate reader.

The ICso value was calculated as the concentration of the compound that inhibited cell
growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

K562 cells were seeded in 6-well plates and treated with Anticancer agent 164 at the
desired concentrations for 48 hours.

Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) were added to the cell suspension.
The cells were incubated for 15 minutes at room temperature in the dark.

Apoptosis was analyzed by flow cytometry. Annexin V-positive, Pl-negative cells were
considered early apoptotic, while Annexin V-positive, Pl-positive cells were considered late
apoptotic or necrotic.

Western Blot Analysis

Cells were treated with Anticancer agent 164 for the indicated times and concentrations.
Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
Protein concentration was determined using a BCA protein assay kit.

Equal amounts of protein (20-40 ug) were separated by SDS-PAGE and transferred to a
PVDF membrane.
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e The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

e The membrane was incubated with primary antibodies overnight at 4°C. Key primary
antibodies include those against:

o

Phospho-PI3K

o Total PI3K

o Phospho-Akt (Ser473)

o Total Akt

o Phospho-MEK

o Total MEK

o Phospho-ERK

o Total ERK

o GAPDH (as a loading control)

e The membrane was washed with TBST and incubated with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

o Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

Cell Migration and Invasion Assays (for HCT116 cells)

e Wound Healing Assay:
o HCT116 cells were grown to confluence in 6-well plates.
o A sterile pipette tip was used to create a scratch (wound) in the cell monolayer.

o The cells were washed with PBS to remove debris and then incubated with a medium
containing different concentrations of Anticancer agent 164.
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o Images of the wound were captured at O and 24 hours.

o The rate of wound closure was measured to assess cell migration.

e Transwell Invasion Assay:

o

The upper chambers of Transwell inserts (8 um pore size) were coated with Matrigel.

o HCT116 cells, pre-treated with Anticancer agent 164, were seeded in the upper chamber

in a serum-free medium.
o The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

o After 24 hours of incubation, non-invading cells on the upper surface of the membrane
were removed with a cotton swab.

o The invading cells on the lower surface were fixed, stained with crystal violet, and counted
under a microscope.

Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Anticancer Agent 164 (CML-
IN-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394085#chemical-structure-of-anticancer-agent-
164]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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